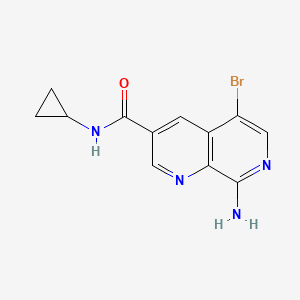
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide is a chemical compound with the molecular formula C12H11BrN4O and a molecular weight of 307.15 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide involves several steps. One common method includes the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Industrial production methods may involve optimization of these steps to increase yield and purity .
Analyse Chemischer Reaktionen
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide can be compared with other similar compounds in the naphthyridine family, such as:
8-Amino-1,7-naphthyridine-3-carboxamide: Lacks the bromo and cyclopropyl groups, which may affect its biological activity.
5-Bromo-1,7-naphthyridine-3-carboxamide: Lacks the amino and cyclopropyl groups, leading to different chemical properties.
N-Cyclopropyl-1,7-naphthyridine-3-carboxamide: Lacks the amino and bromo groups, which may influence its reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H11BrN4O |
|---|---|
Molekulargewicht |
307.15 g/mol |
IUPAC-Name |
8-amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O/c13-9-5-16-11(14)10-8(9)3-6(4-15-10)12(18)17-7-1-2-7/h3-5,7H,1-2H2,(H2,14,16)(H,17,18) |
InChI-Schlüssel |
ABPJEJDKOLONMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2=CC3=C(C(=NC=C3Br)N)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















